molecular formula C21H20N4O5 B11228328 Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(prop-2-en-1-ylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(prop-2-en-1-ylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11228328
M. Wt: 408.4 g/mol
InChI Key: BRSWHXXKPFOWSY-UHFFFAOYSA-N
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Description

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-{[(PROP-2-EN-1-YL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-{[(PROP-2-EN-1-YL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as phosphorus oxychloride and methanesulfonic acid, are often employed to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Safety protocols and environmental considerations are also integral to the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-{[(PROP-2-EN-1-YL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-{[(PROP-2-EN-1-YL)CARBAMOYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its lipophilicity allows it to diffuse easily into cells, where it can modulate various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(prop-2-enylamino)ethyl]-1-phenylpyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C21H20N4O5/c1-4-10-22-16(26)12-24-19(27)17-15(20(28)30-3)11-13(2)23-18(17)25(21(24)29)14-8-6-5-7-9-14/h4-9,11H,1,10,12H2,2-3H3,(H,22,26)

InChI Key

BRSWHXXKPFOWSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NCC=C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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